

Cefalonium: A Technical Guide to its Discovery, Synthesis, and Mechanism

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Compound of Interest

Compound Name: Cefalonium

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Abstract

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic belonging to the β -lactam class.[1] Primarily used in veterinary medicine, particularly for the treatment and prevention of bovine mastitis, its efficacy against a range of Gram-positive and some Gram-negative bacteria has been well-established.[2][3][4] This document provides a comprehensive technical overview of **Cefalonium**, detailing its discovery within the broader context of cephalosporins, its physicochemical properties, mechanism of action, semi-synthetic manufacturing processes, and antibacterial efficacy. Detailed experimental protocols and data are presented to serve as a resource for professionals in drug development and microbiological research.

Discovery and Development

The journey of **Cefalonium** is rooted in the discovery of the cephalosporin class of antibiotics. In 1945, Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing fungus, *Cephalosporium acremonium* (now known as *Acremonium strictum*), from a sewage outfall in Sardinia.[5][6][7] This fungus was found to produce substances effective against *Salmonella typhi*. [5]

Subsequent research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of Cephalosporin C, a compound that, while not potent enough for direct clinical

use, was notably resistant to penicillinase.[8] The crucial breakthrough was the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), which is analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins.[5] This discovery opened the door for the creation of a vast number of semi-synthetic cephalosporins through the modification of the 7-ACA side chains.[8]

Cefalonium emerged from this era of semi-synthetic development as a first-generation cephalosporin.[2] It is structurally related to cefaloridine, differing by the presence of a carbamoyl group on the pyridine ring.[9] Developed by Eli Lilly and Company under the identifier "Lilly 41071," it was optimized for veterinary applications, particularly as a long-acting intramammary formulation for mastitis in dairy cattle during the dry period.[2][9]

Physicochemical Properties

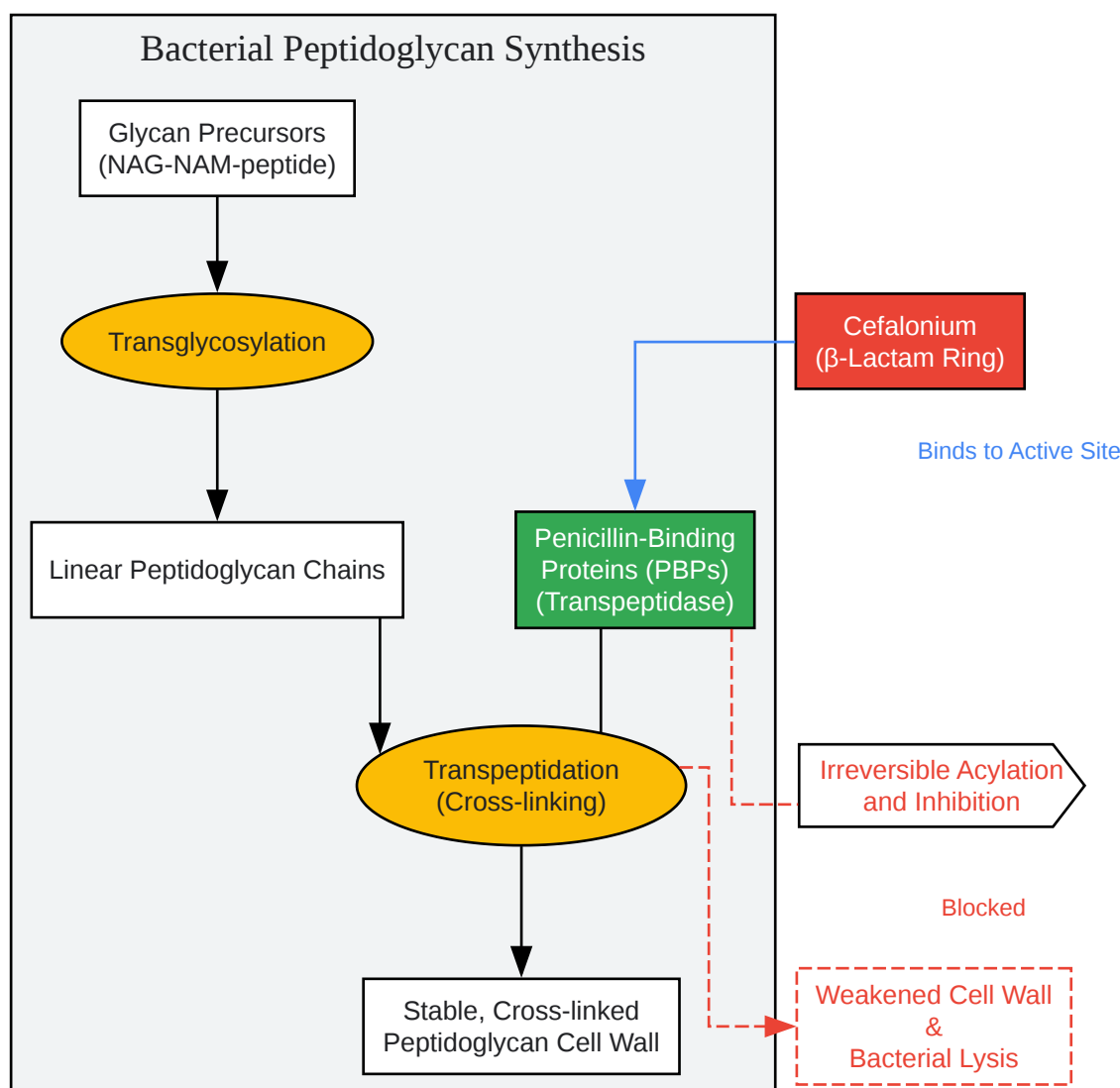
The key physical and chemical characteristics of **Cefalonium** are summarized in the table below. These properties are critical for its formulation, stability, and pharmacokinetic profile.

Property	Value	Reference(s)
IUPAC Name	(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	[2]
Molecular Formula	C ₂₀ H ₁₈ N ₄ O ₅ S ₂	[2][10]
Molecular Weight	458.5 g/mol	[2][10][11]
CAS Number	5575-21-3	[10][12]
Appearance	White/beige suspension	[4]
Stereochemistry	The biologically active form is the (6R,7R)-isomer.	[12]
Solubility	DMSO: 25 mg/ml; DMSO:PBS (pH 7.2) (1:10): 0.09 mg/ml	[10]
Topological Polar Surface Area	190 Å ²	[2][11]

Mechanism of Action

Like all β -lactam antibiotics, **Cefalonium** is bactericidal. Its mode of action involves the disruption of bacterial cell wall synthesis.[4][5] The structural integrity of the bacterial cell wall is maintained by a rigid peptidoglycan layer. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[5][13]

Cefalonium mimics the D-Ala-D-Ala substrate of the PBP, allowing it to bind to the enzyme's active site. This binding leads to the irreversible acylation and inhibition of the PBP.[5] The inhibition of peptidoglycan cross-linking results in a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death, particularly during cell division.[13]



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Figure 1: Mechanism of action of **Cefalonium**.

Synthesis of Cefalonium

Cefalonium is produced via a semi-synthetic pathway, typically starting from a precursor acid like Cefalotin acid or directly from 7-aminocephalosporanic acid (7-ACA). The process involves the chemical modification of the C-7 and C-3 side chains of the cephem nucleus to yield the final active compound.



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Figure 2: General semi-synthetic workflow for **Cefalonium**.

Experimental Protocol: Semi-synthesis of Cefalonium

The following protocol is a representative synthesis method derived from published patent literature.[14] Researchers should adapt and optimize conditions based on their specific laboratory setup and starting materials.

Objective: To synthesize **Cefalonium** from Cefalotin acid.

Materials:

- Cefalotin acid
- Organic solvent (e.g., Dichloromethane)
- Silanization protection reagent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
- Iodotrimethylsilane (TMSI)
- Isonicotinamide (4-Carbamoylpyridine)
- Alcohol for deprotection (e.g., Methanol, Ethanol)
- Acid/Base for pH adjustment (e.g., HCl, NaOH)
- Deionized water

Procedure:

- Carboxyl Protection (Silanization):

- Dissolve Cefalotin acid in an appropriate organic solvent under an inert atmosphere (e.g., Nitrogen).
- Add the silanization reagent (e.g., 1.2-1.8 molar equivalents).
- Heat the mixture gently (e.g., 40-50 °C) and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC, HPLC). This step protects the carboxylic acid group.
- Iodination:
 - Cool the reaction mixture.
 - Slowly add Iodotrimethylsilane to the solution containing the silylated intermediate. This reaction substitutes the acetoxy group at the C-3 position with iodine, creating a good leaving group.
 - Stir until the conversion to the 3-iodomethyl intermediate is complete.
- Amination (Side-Chain Addition):
 - In a separate vessel, prepare a solution of Isonicotinamide.
 - Add the solution of the 3-iodomethyl intermediate to the Isonicotinamide solution.
 - Allow the amination reaction to proceed at a controlled temperature (e.g., 15-50 °C). This step involves the nucleophilic attack of the pyridine nitrogen onto the 3-methyl carbon, displacing the iodide and forming the pyridinium salt.
- Deprotection and Crystallization:
 - Once the amination is complete, initiate deprotection of the silyl ester via alcoholysis by adding a suitable alcohol (e.g., methanol).
 - Cool the mixture to a low temperature (e.g., 0-5 °C).
 - Carefully adjust the pH of the aqueous phase to the isoelectric point of **Cefalonium** to induce crystallization.

- Allow the crystals to grow for a sufficient period (e.g., >1 hour).
- Isolation and Purification:
 - Collect the crystalline product by filtration.
 - Wash the crystals with a cold solvent to remove impurities.
 - Dry the final product under vacuum to yield pure **Cefalonium**.

Antibacterial Efficacy and Spectrum

Cefalonium is a broad-spectrum cephalosporin with bactericidal activity against the majority of organisms associated with bovine mastitis.[9][13] Its activity is not impaired by the presence of milk.[9][13] It is effective against both non- β -lactamase and β -lactamase producing organisms.[4][13]

Table 2: Antibacterial Spectrum of **Cefalonium**

Pathogen	Activity Status	Reference(s)
Staphylococcus aureus	Active	[4][9]
Streptococcus agalactiae	Active	[4][9]
Streptococcus dysgalactiae	Active	[4][9]
Streptococcus uberis	Active	[4][9]
Actinomyces pyogenes	Active	[4][13]
Corynebacterium ulcerans	Active	[4][13]
Escherichia coli	Active	[4][13]
Klebsiella spp.	Active	[4][13]
Enterobacter spp.	Active	[4][13]
Citrobacter spp.	Active	[4][13]
Proteus spp.	Active	[9]

Table 3: Quantitative Efficacy Data for **Cefalonium**

Metric	Value	Pathogen / Condition	Reference(s)
MIC ₉₀	2 µg/ml	S. aureus (pooled isolates)	[10]
Bacteriological Cure Rate	48%	Subclinical Mastitis (Buffaloes)	[15]
Bacteriological Cure Rate	78.0% (95% CI = 64.3-91.6)%	Intramammary Infections (Cattle)	[16]

Note: Efficacy can vary based on formulation, specific pathogen strain, and host factors.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of **Cefalonium** using the broth microdilution method, consistent with CLSI standards.

Objective: To determine the lowest concentration of **Cefalonium** that inhibits the visible growth of a specific bacterial isolate.

Materials:

- **Cefalonium** analytical standard
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial isolate, grown to a 0.5 McFarland standard
- Sterile saline or broth for dilutions
- Incubator (35-37 °C)

- Spectrophotometer or plate reader

Procedure:

- Preparation of **Cefalonium** Stock Solution:
 - Prepare a concentrated stock solution of **Cefalonium** in a suitable solvent (e.g., DMSO).
 - Perform a serial two-fold dilution of the stock solution in CAMHB to create a range of working concentrations.
- Preparation of Bacterial Inoculum:
 - From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Plate Inoculation:
 - Dispense 50 μ L of the appropriate **Cefalonium** dilution into each well of the 96-well plate. Concentrations should be in descending order across the plate.
 - Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).
 - Add 50 μ L of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 μ L.
- Incubation:
 - Cover the plate and incubate at 35-37 °C for 16-20 hours under ambient atmospheric conditions.

- Reading Results:
 - Following incubation, examine the plates for visible bacterial growth (turbidity). A plate reader can be used for a quantitative assessment of optical density.
 - The MIC is defined as the lowest concentration of **Cefalonium** at which there is no visible growth of the bacteria.

Conclusion

Cefalonium stands as a significant early achievement in the semi-synthetic modification of the cephalosporin nucleus. Its discovery and development highlight the classic drug development paradigm of improving upon a natural product scaffold to enhance potency, spectrum, and pharmacokinetic properties. Its well-defined mechanism of action—the inhibition of bacterial cell wall synthesis—remains a cornerstone of antibiotic therapy. The synthetic pathways, now refined, allow for efficient production. While newer generations of cephalosporins have been developed for human medicine, **Cefalonium**'s targeted spectrum and long-acting formulations ensure its continued relevance and importance in veterinary medicine for combating critical diseases like bovine mastitis. The data and protocols provided herein offer a foundational resource for further research and development in the field of antibacterial agents.

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